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Compound of Interest

Compound Name: Burimamide

Cat. No.: B1668067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical
properties of burimamide, a seminal compound in the development of histamine Hz receptor
antagonists. Burimamide's discovery was a critical step that validated the Hz receptor
hypothesis and paved the way for the development of blockbuster anti-ulcer medications like
cimetidine.[1][2] This document details its chemical characteristics, synthesis, and mechanism
of action, presenting quantitative data in structured tables and visualizing key pathways and
processes.

Chemical Properties of Burimamide

Burimamide, with the IUPAC name 1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea, is a
hydrophilic molecule containing an imidazole ring and a polar, uncharged thiourea side chain.
[2][3] These structural features distinguish it from the more lipophilic Hi receptor antagonists,
which possess a positively charged side chain.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of burimamide. While a
precise melting point and aqueous solubility are not readily available in the public literature, key
calculated and observed properties are listed below.
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Property Value Source
Molecular Formula CoH16N4S

Molar Mass 212.32 g/mol

CAS Number 34970-69-9

Appearance Solid powder

Melting Point Not available

pKa Not available

Solubility Soluble in DMSO

XLogP3 0.4

Spectroscopic Data

Detailed spectroscopic data for burimamide is not fully available in the reviewed literature.
However, an infrared (IR) spectroscopy study has been conducted on burimamide and related
compounds in bromoform. The study focused on the 3500—-3200 cm~1 region and concluded
that burimamide can form intramolecular hydrogen bonds in solution.

Synthesis of Burimamide

The development of burimamide was a landmark in rational drug design, starting from the
structure of histamine. The synthetic approach involved modifying the side chain of histamine
to eliminate agonist activity while retaining receptor affinity. This led to the creation of
uncharged thioureido analogues, culminating in the synthesis of burimamide.

While a detailed, step-by-step experimental protocol for the synthesis of burimamide is not
available in the public domain, the general synthetic strategy involves the reaction of 4-(1H-
imidazol-5-yl)butan-1-amine with methyl isothiocyanate.

Conceptual Synthesis Workflow

The logical flow for the synthesis of burimamide can be visualized as a two-step process
starting from a suitable imidazole-containing precursor.
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Caption: Conceptual workflow for the synthesis of burimamide.

Mechanism of Action and Signaling Pathway

Burimamide functions as a competitive antagonist at histamine Hz receptors and also shows
activity at Hs receptors. Its primary therapeutic effect in the context of peptic ulcers is the
inhibition of gastric acid secretion through the blockade of Hz receptors on parietal cells.

Histamine H2 Receptor Signaling Pathway

The histamine Hz receptor is a G-protein coupled receptor (GPCR) that, upon activation by
histamine, initiates a signaling cascade leading to the production of cyclic AMP (CAMP).
Burimamide competitively blocks this initial step.
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Caption: Histamine Hz receptor signaling pathway and the inhibitory action of burimamide.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of burimamide from the
primary literature are not readily accessible. However, this section outlines the general
methodologies that would be employed for key experiments.

General Protocol for Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a
compound for a receptor.
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Caption: General workflow for an Hz receptor binding assay.

Conclusion

Burimamide holds a significant place in the history of medicinal chemistry. Although it was not
potent enough for oral administration, its development was a crucial proof-of-concept that
validated the existence of histamine Hz receptors and demonstrated that they could be
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selectively antagonized. This pioneering work laid the essential groundwork for the subsequent
development of metiamide and the highly successful anti-ulcer drug, cimetidine. The principles
of rational drug design and structure-activity relationship studies that were central to the
discovery of burimamide continue to be fundamental in modern drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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